Catalytic Dichlorination Selectivity: 2,2-Dichloroacetoacetyl chloride vs. Chloroacetyl/Dichloroacetyl Chloride
In the chlorination of acetyl chloride, the use of AlCl₃ or AlBr₃ as Lewis‑acid catalysts directs the reaction toward 2,2‑dichloroacetoacetyl chloride (DCAAC) with a selectivity of 73 %, whereas conventional uncatalyzed or iodine‑catalyzed chlorination yields exclusively chloroacetyl chloride (CAC) and dichloroacetyl chloride (DCAC) with no detectable DCAAC [1]. This head‑to‑head comparison demonstrates that the targeted dichloro‑oxobutyryl scaffold cannot be obtained via standard chlorination routes.
| Evidence Dimension | Product selectivity in acetyl chloride chlorination |
|---|---|
| Target Compound Data | 61.7 % 2,2-dichloroacetoacetyl chloride (DCAAC) in reaction mixture; 73 % selectivity; 60.6 % yield (AlCl₃ catalyst) |
| Comparator Or Baseline | 0 % DCAAC with iodine catalyst (99 % chloroacetyl chloride); 1.2 % DCAAC with SbCl₃ catalyst |
| Quantified Difference | DCAAC selectivity improved from 0 % (iodine) to 73 % (AlCl₃); yield from 0 % to 60.6 % |
| Conditions | Acetyl chloride chlorination with Cl₂, 45 °C, 2.5 h, GC analysis; Example 2 (AlCl₃) vs. Example 5 (iodine) in US4404149A |
Why This Matters
For procurement, this data proves that generic 'chloroacetyl chloride' or 'dichloroacetyl chloride' cannot replace 2,2-dichloro-3-oxobutyryl chloride in downstream syntheses, as the required gem‑dichloro‑oxobutyryl framework is only accessible through the patented Lewis‑acid process.
- [1] US4404149A, Process for preparing 2,2-dichloroacetoacetyl chloride, Perlberger J.-C., 1983. See Table: comparison of Examples 2–5. View Source
